molecular formula C5H9ClN2O2 B1378191 (R)-3-Amino-piperidine-2,6-dione hydrochloride CAS No. 1801140-47-5

(R)-3-Amino-piperidine-2,6-dione hydrochloride

Cat. No. B1378191
M. Wt: 164.59 g/mol
InChI Key: YCPULGHBTPQLRH-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-piperidine-2,6-dione hydrochloride, also known as (R)-Amino-piperidine-2,6-dione hydrochloride or (R)-APDH, is a synthetic molecule that has been widely used in scientific research due to its unique properties. It is a versatile molecule that has been used in various applications including drug design and synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

Piperazine-2,6-diones, also known as diketopiperazines, are highlighted for their therapeutic properties, including antitumor activity against various cancer types. A study by Mancilla et al. (2002) developed a methodology for the high-yield synthesis and characterization of new piperazine-2,6-diones derivatives, providing access to rare piperazine subtype derivatives with potential hypolipidemic activity (Mancilla, Canillo, Zamudio-Rivera, Beltrán, & Farán, 2002).

Biological Activities and Applications

  • Enantiomeric Separation : Research on the chiral separation of racemic piperidine-2,6-dione compounds, including drugs like aminoglutethimide and thalidomide, using Chiralcel OJ-R columns has been conducted. This separation is critical for understanding the different biological activities of enantiomers in drug development (Aboul‐Enein & Bakr, 1997).

  • Aromatase Inhibition : Hartmann et al. (1992) synthesized 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which were found to inhibit human placental aromatase, an enzyme responsible for converting androgens to estrogens. This suggests potential applications in treating estrogen-dependent diseases like mammary tumors (Hartmann, Batzl, Pongratz, & Mannschreck, 1992).

Synthesis of Novel Compounds

  • Radiolabeled Compounds : The synthesis of radiolabeled piperidine compounds for potential use in tracing and imaging studies was described by Swigor et al. (1985), demonstrating the versatility of piperidine-2,6-dione derivatives in research applications (Swigor, Algieri, Standridge, & Pittman, 1985).

  • Cyclohydrocarbonylation Strategy : A strategy for synthesizing poly-substituted piperidines via cyclohydrocarbonylation, providing access to enantiomerically pure compounds, highlights the synthetic versatility of piperidine derivatives. This method could be applied to the synthesis of (R)-3-Amino-piperidine-2,6-dione hydrochloride analogs for various research applications (Arena et al., 2011).

properties

IUPAC Name

(3R)-3-aminopiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPULGHBTPQLRH-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-piperidine-2,6-dione hydrochloride

CAS RN

1801140-47-5
Record name (3R)-3-aminopiperidine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-piperidine-2,6-dione hydrochloride
Reactant of Route 2
(R)-3-Amino-piperidine-2,6-dione hydrochloride
Reactant of Route 3
(R)-3-Amino-piperidine-2,6-dione hydrochloride
Reactant of Route 4
(R)-3-Amino-piperidine-2,6-dione hydrochloride
Reactant of Route 5
(R)-3-Amino-piperidine-2,6-dione hydrochloride
Reactant of Route 6
(R)-3-Amino-piperidine-2,6-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.